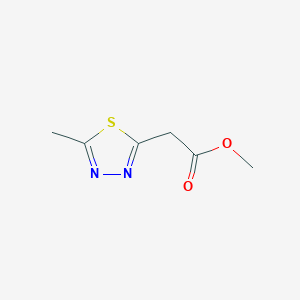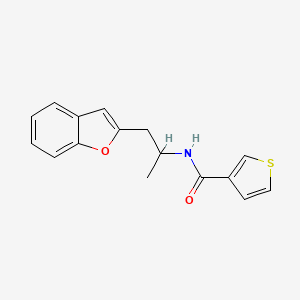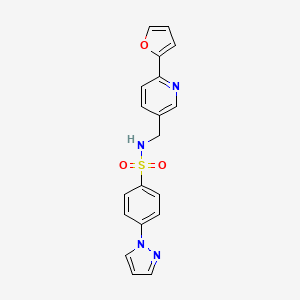![molecular formula C15H20N2O2 B2834303 N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide CAS No. 2201815-61-2](/img/structure/B2834303.png)
N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide, commonly known as MPMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a member of the amide class of compounds, and its chemical formula is C16H21NO2.
Scientific Research Applications
MPMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, MPMP has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, MPMP has been studied for its potential use as a herbicide. It has been found to be effective against a wide range of weeds and has a low toxicity profile. In industry, MPMP has been studied for its potential use as a polymer stabilizer. It has been found to improve the stability and durability of polymers.
Mechanism of Action
The exact mechanism of action of MPMP is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been found to inhibit the activity of certain proteins that are involved in cancer cell growth and division.
Biochemical and Physiological Effects:
MPMP has been found to have a number of biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain, inhibit cancer cell growth and division, and improve the stability and durability of polymers. However, more research is needed to fully understand the effects of MPMP on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPMP in lab experiments is its low toxicity profile. It has been found to have minimal effects on healthy cells and tissues, making it a safe and effective compound for use in various research applications. However, one of the limitations of using MPMP is its relatively high cost compared to other compounds. This can make it difficult for researchers with limited budgets to use MPMP in their experiments.
Future Directions
There are many potential future directions for research on MPMP. One area of research could focus on the development of new drugs based on the structure of MPMP. Another area of research could focus on the use of MPMP as a herbicide in agriculture. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of MPMP on the body. Overall, MPMP has the potential to be a valuable compound in various fields and warrants further research.
Synthesis Methods
MPMP can be synthesized by the reaction of N-methylpropanamide with 2-methylbenzyl chloride, followed by the reaction of the resulting intermediate with propionyl chloride. The product is then purified by recrystallization to obtain MPMP in its pure form.
properties
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-14(18)16-10-9-15(19)17(3)11-13-8-6-5-7-12(13)2/h4-8H,1,9-11H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVOKNUQEXDZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)
![6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2834223.png)
![2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2834224.png)
![6-(3-Fluorophenyl)-2-[1-[(4-fluorophenyl)methylsulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2834227.png)
![1-Benzyl-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2834228.png)
![Spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B2834230.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2834235.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2834239.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)
![ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2834242.png)